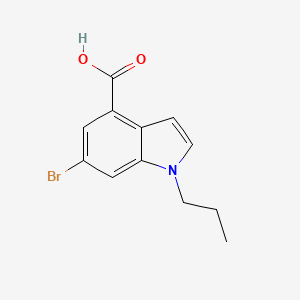

6-Bromo-1-propyl-1H-indole-4-carboxylic acid

CAS No.:

Cat. No.: VC13616458

Molecular Formula: C12H12BrNO2

Molecular Weight: 282.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12BrNO2 |

|---|---|

| Molecular Weight | 282.13 g/mol |

| IUPAC Name | 6-bromo-1-propylindole-4-carboxylic acid |

| Standard InChI | InChI=1S/C12H12BrNO2/c1-2-4-14-5-3-9-10(12(15)16)6-8(13)7-11(9)14/h3,5-7H,2,4H2,1H3,(H,15,16) |

| Standard InChI Key | NTEUTXNMURTBSG-UHFFFAOYSA-N |

| SMILES | CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O |

| Canonical SMILES | CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indole core of 6-bromo-1-propyl-1H-indole-4-carboxylic acid consists of a bicyclic structure featuring a benzene ring fused to a pyrrole ring. Key substituents include:

-

Bromine at the C6 position, imparting electrophilic reactivity.

-

Propyl group at the N1 position, influencing lipophilicity and steric interactions.

-

Carboxylic acid at the C4 position, enabling hydrogen bonding and salt formation.

The IUPAC name for this compound is 6-bromo-1-propylindole-4-carboxylic acid, and its SMILES representation is CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 282.13 g/mol | |

| CAS Number | Not explicitly listed | - |

| SMILES | CCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O |

Physicochemical Characteristics

The compound’s properties are critical for its behavior in synthetic and biological systems:

-

Solubility: Limited aqueous solubility due to the hydrophobic propyl group; soluble in polar aprotic solvents like dimethylformamide (DMF).

-

Melting Point: Data unavailable in literature, but analogous brominated indoles typically melt between 150–250°C .

-

Stability: Susceptible to decarboxylation under acidic or high-temperature conditions.

Synthetic Methodologies

Esterification-Hydrolysis Route

A common synthesis involves esterification of the carboxylic acid precursor followed by hydrolysis:

-

Esterification: Reacting 4-carboxyindole with propanol in the presence of concentrated sulfuric acid yields the propyl ester.

-

Bromination: Electrophilic bromination at C6 using bromosuccinimide (NBS) in dichloromethane .

-

Hydrolysis: Basic hydrolysis (e.g., NaOH/ethanol) regenerates the carboxylic acid.

Table 2: Comparison of Synthetic Routes

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Esterification-Hydrolysis | , NBS, NaOH | ~65 | |

| Cross-Coupling | Pd(OAc), XPhos | ~75 |

Palladium-Catalyzed Cross-Coupling

Alternative routes employ palladium catalysts to introduce substituents. For example, Buchwald–Hartwig amination installs aryl groups at C6 using palladium acetate and XPhos as ligands . This method enhances structural diversity for drug discovery applications.

Chemical Reactivity and Functionalization

Electrophilic Substitution

Biological Activity and Mechanism

Structure-Activity Relationships (SAR)

-

C6 Substituents: Bromine enhances electrophilicity, facilitating covalent interactions with biological targets .

-

N1 Propyl Group: Increases membrane permeability compared to shorter alkyl chains.

Applications in Pharmaceutical Research

Drug Intermediate

This compound serves as a precursor for protease inhibitors and kinase modulators. Its bromine atom allows further functionalization via Suzuki–Miyaura cross-coupling .

Materials Science

Indole derivatives are explored as organic semiconductors due to their π-conjugated systems. The bromine atom may enable polymerization via Ullmann coupling.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume